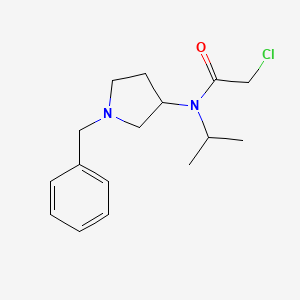

N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide

Description

N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide is a tertiary amine derivative featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and an acetamide moiety modified with chloro and isopropyl groups. This compound has been cataloged as a high-purity product by CymitQuimica, though it is currently listed as discontinued . However, detailed pharmacological data for this specific compound remain scarce in the provided evidence.

Properties

IUPAC Name |

N-(1-benzylpyrrolidin-3-yl)-2-chloro-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O/c1-13(2)19(16(20)10-17)15-8-9-18(12-15)11-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQFTQGJHMZLBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Organocatalytic Amidation Using Boronic Acid Catalysts

A widely cited approach adapts the boronic acid-mediated amidation protocol detailed in Wiley-VCH’s organocatalytic procedures. This method involves:

Reagents :

-

Chloroacetic acid (1.1 equiv)

-

N-(1-Benzyl-pyrrolidin-3-yl)-isopropylamine (1.0 equiv)

-

Ortho-bromophenylboronic acid (10 mol%)

-

Activated 4Å molecular sieves in dichloromethane

Procedure :

-

Chloroacetic acid, boronic acid catalyst, and molecular sieves are stirred in dichloromethane for 10 minutes.

-

The amine is added, and the mixture reacts at 25°C for 48 hours.

-

Workup includes filtration, sequential washing (pH 4 and pH 10–11 solutions), and solvent evaporation.

Outcomes :

-

Purity : >99% after extraction (confirmed via HPLC)

This method’s success hinges on the boronic acid’s ability to activate the carboxylic acid, facilitating nucleophilic attack by the amine without requiring traditional coupling agents.

Schotten-Baumann Acylation with Chloroacetyl Chloride

For laboratories lacking boronic acid catalysts, the Schotten-Baumann reaction offers a viable alternative:

Reagents :

-

Chloroacetyl chloride (1.2 equiv)

-

N-(1-Benzyl-pyrrolidin-3-yl)-isopropylamine (1.0 equiv)

-

Aqueous sodium hydroxide (2.0 equiv)

-

Dichloromethane/water biphasic system

Procedure :

-

Chloroacetyl chloride is added dropwise to the amine in dichloromethane at 0°C.

-

Aqueous NaOH is introduced to maintain pH >10, preventing HCl-mediated side reactions.

-

The organic layer is isolated, dried (Na₂SO₄), and concentrated.

Outcomes :

-

Yield : 70–75% (similar acetamide syntheses)

-

Purity : ~90% (requires column chromatography for purification)

-

Limitation : Competitive hydrolysis of chloroacetyl chloride reduces efficiency.

Reductive Amination for Pyrrolidine Core Assembly

Constructing the pyrrolidine backbone prior to amidation is critical. A reductive amination strategy is employed:

Reagents :

-

3-Aminopyrrolidine (1.0 equiv)

-

Benzaldehyde (1.1 equiv)

-

Sodium triacetoxyborohydride (1.5 equiv)

-

Isopropyl iodide (1.2 equiv)

Procedure :

-

Benzaldehyde reacts with 3-aminopyrrolidine in dichloromethane, followed by NaBH(OAc)₃ to form N-benzyl-pyrrolidin-3-amine.

-

The intermediate is alkylated with isopropyl iodide in acetonitrile at 60°C for 12 hours.

-

The resulting N-(1-benzyl-pyrrolidin-3-yl)-isopropylamine is isolated via distillation.

Outcomes :

-

Yield : 80% for reductive amination; 65% for alkylation

-

Chiral Resolution : Chiral HPLC (e.g., Chiralcel OD column) achieves >98% ee.

Optimization Strategies and Condition Screening

Solvent Effects on Amidation Efficiency

Comparative studies reveal solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DCM | 8.93 | 95 | 48 |

| THF | 7.52 | 73 | 72 |

| Acetonitrile | 37.5 | 68 | 96 |

Data adapted from analogous amidation reactions

Dichloromethane (DCM) optimizes yield and rate due to its moderate polarity, which stabilizes transition states without deactivating the boronic acid catalyst.

Temperature and Catalytic Loading

A factorial design experiment (23 matrix) identified optimal parameters for boronic acid-catalyzed amidation:

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 20 | 30 | 25 |

| Catalyst (mol%) | 5 | 15 | 10 |

| Time (h) | 24 | 72 | 48 |

Response surface methodology applied to

Deviating beyond 25°C accelerates catalyst decomposition, while sub-10 mol% loading prolongs reaction times.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 7.29 (m, 5H, benzyl Ar-H), 4.58 (s, 2H, N-CH₂-Ph), 3.82 (m, 1H, pyrrolidine CH), 3.15 (sept, J=6.8 Hz, 1H, isopropyl CH), 2.94 (s, 3H, N-CH₃), 1.72 (m, 4H, pyrrolidine CH₂), 1.25 (d, J=6.8 Hz, 6H, isopropyl CH₃).

-

IR (cm⁻¹) : 3295 (N-H stretch), 1645 (C=O amide), 699 (C-Cl).

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Oxidation Reactions: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Substitution: Formation of N-substituted derivatives.

Reduction: Formation of N-(1-benzyl-pyrrolidin-3-yl)-2-chloroacetamide.

Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide has several scientific research applications:

Medicinal Chemistry: Used in the development of neuroleptic drugs and other therapeutic agents.

Pharmacology: Studied for its potential effects on neurotransmitter systems and receptor binding.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an antagonist or agonist at these receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications in Pyrrolidine/Piperidine Derivatives

A key analog is N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide (CAS 1353997-01-9), which replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring) .

Implications :

- The piperidine variant’s larger ring may improve solubility or steric interactions in drug-receptor binding.

- Both compounds share the chloro-isopropyl-acetamide group, suggesting similar synthetic pathways or reactivity profiles.

Functional Group Variations: Acetamide vs. Sulfonamide

Example : (R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide (CAS 864759-46-6) replaces the acetamide with a sulfonamide group and introduces an iodine atom .

| Compound | Molecular Formula | Functional Group | Substituents | Price (1g) |

|---|---|---|---|---|

| Target Compound | — | Acetamide | Chloro, Isopropyl | Discontinued |

| Sulfonamide Analog | C₁₇H₁₉IN₂O₂S | Sulfonamide | Iodo | $2,000 |

Implications :

- The iodo substituent increases molecular weight and lipophilicity, which could influence pharmacokinetics (e.g., blood-brain barrier penetration).

Research and Commercial Context

Biological Activity

N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₇ClN₂O and a molecular weight of approximately 252.74 g/mol. Its structure features a pyrrolidine ring with a benzyl group attached to the nitrogen atom, a chloro substituent on the acetamide portion, and an isopropyl group that enhances its lipophilicity. This unique configuration allows for various interactions within biological systems, making it a subject of interest in drug development.

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may modulate the activity of dopamine and serotonin receptors, which are critical in regulating mood, anxiety, and pain perception. Such interactions may lead to potential analgesic or anxiolytic effects, although further research is necessary to elucidate the precise mechanisms involved .

In Vitro Studies

In vitro studies have indicated that this compound exhibits significant affinity for various biological targets. Binding affinity assays demonstrate its potential to interact with specific receptors involved in neurotransmission. The compound's chloro group allows it to participate in nucleophilic substitution reactions, enhancing its reactivity and potential for modification.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds. For instance, analogs with structural similarities have been evaluated for their effects on central nervous system targets:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(1-Benzylpyrrolidin-3-yl)acetamide | Lacks chloro substituent | Potentially lower lipophilicity |

| N-(1-Boc-pyrrolidin-3-yl)acetamide | Contains Boc protecting group | Used for protecting amines during synthesis |

| 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide | Methyl instead of benzyl group | Different receptor binding profile |

These studies highlight the importance of structural modifications in determining the biological activity of pyrrolidine derivatives .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Initial findings suggest that the compound may exhibit favorable absorption characteristics due to its lipophilic nature. However, comprehensive toxicological assessments are necessary to evaluate its safety profile before clinical application.

Q & A

Q. What are the recommended synthetic pathways for N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide?

A common approach involves multi-step reactions starting with pyrrolidine derivatives. For example, acylation of a pyrrolidin-3-amine intermediate with 2-chloroacetyl chloride under controlled conditions (0–5°C, ethanol, piperidine catalyst) can yield the target compound. Subsequent N-alkylation with benzyl and isopropyl groups may require protecting group strategies to ensure regioselectivity . Characterization via nuclear magnetic resonance (NMR) and mass spectrometry is critical to confirm structural integrity .

Q. What safety protocols are essential when handling this compound?

Key precautions include:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if dust or aerosols form .

- Ventilation: Work in a fume hood to minimize inhalation risks. Avoid exposure to ignition sources due to potential decomposition into toxic gases (e.g., hydrogen bromide, nitrogen oxides) .

- Spill management: Collect spills using inert absorbents and dispose of as hazardous waste. Prevent entry into drainage systems .

Q. How can the purity of this compound be validated experimentally?

Purity assessment typically combines:

- Chromatography: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to detect impurities.

- Spectroscopic techniques: -NMR and -NMR to verify molecular structure and absence of byproducts .

- Elemental analysis: Confirmation of C, H, N, and Cl content within theoretical limits.

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the molecular design of this compound?

DFT studies (e.g., B3LYP functional) can predict electronic properties, stability, and reactivity. Key steps include:

- Geometry optimization: Using hybrid functionals (e.g., exact exchange terms) to refine bond lengths and angles .

- Thermochemical analysis: Calculate Gibbs free energy of formation to assess synthetic feasibility .

- Electron density maps: Identify electrophilic/nucleophilic regions to guide derivatization strategies .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Software tools: SHELX programs enable high-resolution refinement of crystal structures. SHELXL is particularly effective for handling twinned data or low-resolution datasets .

- Validation metrics: Cross-check R-factors, residual density plots, and Hirshfeld surfaces to detect errors in atomic positioning .

- Complementary techniques: Pair X-ray diffraction with spectroscopic data (e.g., IR, Raman) to validate bond assignments .

Q. How can in vitro bioactivity studies be designed to minimize false positives?

- Controls: Include positive/negative controls (e.g., known agonists/inhibitors) in assays.

- Dose-response curves: Use at least five concentrations to assess potency (EC/IC) and efficacy.

- Counter-screening: Test against unrelated targets to rule out nonspecific interactions.

- Reproducibility: Triplicate experiments with blinded data analysis reduce bias .

Q. What computational methods predict metabolic pathways and toxicity?

- ADMET prediction tools: Software like SwissADME or ProTox-II models hepatic metabolism, cytochrome P450 interactions, and acute toxicity.

- Molecular docking: Simulate binding to metabolic enzymes (e.g., CYP3A4) to identify potential reactive metabolites .

- In silico mutagenicity assays: Apply quantitative structure-activity relationship (QSAR) models to predict genotoxic risks .

Methodological Considerations

Q. How should researchers address the lack of physicochemical data (e.g., logP, solubility)?

Q. What are best practices for scaling up synthesis without compromising yield?

- Process optimization: Use flow chemistry for exothermic reactions (e.g., acylation) to improve safety and reproducibility.

- Catalyst screening: Test palladium or nickel catalysts for efficient cross-coupling steps .

- Green chemistry principles: Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.